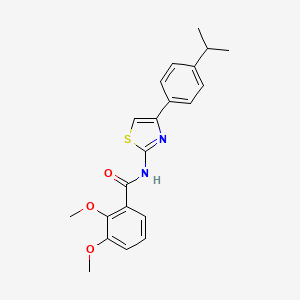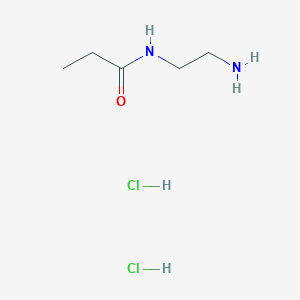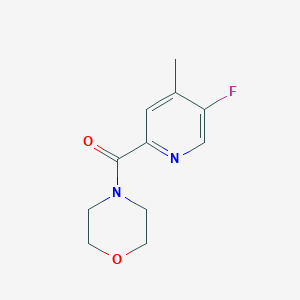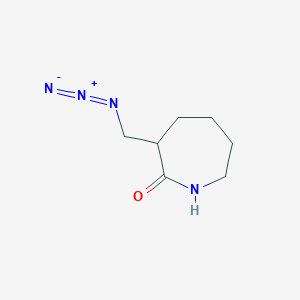![molecular formula C14H11ClN2O4S B2966537 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline CAS No. 338397-49-2](/img/structure/B2966537.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline” is a chemical compound with the CAS Number: 338397-49-2. It has a molecular weight of 338.77 and its IUPAC name is 4-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, “N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Photooxidation and Nitrosation Studies
One significant application of derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline is in the study of photooxidation processes. Miller and Crosby (1983) explored the photooxidation of 4-chloroaniline and related compounds, shedding light on their transformation under irradiation and air-saturated solutions, leading to the production of chloronitrosobenzenes and chloronitrobenzenes. This research highlights the compound's potential in understanding the environmental fate of aromatic amines and their derivatives under light exposure (Miller & Crosby, 1983).
Antimicrobial Activity of Derivatives
The antimicrobial properties of chalcone derivatives synthesized from 4-chloroaniline have been extensively studied. Patel et al. (2012) investigated novel chalcone derivatives for their antimicrobial activities against various bacterial species. This research emphasizes the compound's utility in developing new antibacterial agents and understanding the structure-activity relationship in medicinal chemistry (Patel & Patel, 2012).
Halogenation and Sulfonation Reactions
Derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline also find application in halogenation and sulfonation reactions. Bovonsombat and Mcnelis (1993) discussed the use of halogenation agents in the transformation of polyalkylbenzenes, demonstrating the compound's relevance in synthetic chemistry for introducing functional groups into aromatic systems (Bovonsombat & Mcnelis, 1993).
Synthesis of Amino Acid Derivatives
The synthesis of optically active amino acid derivatives through reactions involving derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline is another area of application. Foresti et al. (2003) detailed the preparation of syn-α-amidoalkylphenyl sulfones from chiral aldehydes, which are then used to obtain β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are crucial for developing biologically active molecules (Foresti et al., 2003).
Electrophilic Substitution Reactions
Furthermore, the compound and its derivatives are used in studying electrophilic substitution reactions. Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline, providing insights into the mechanisms of electrophilic substitution and the synthesis of various aromatic compounds (Guizzardi et al., 2001).
Propriétés
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKBFYTXMHBCV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

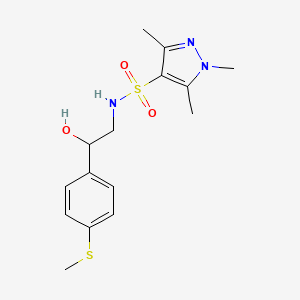
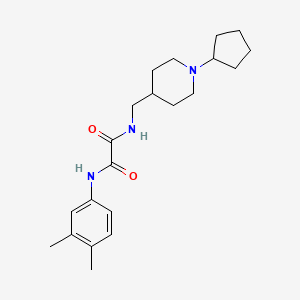

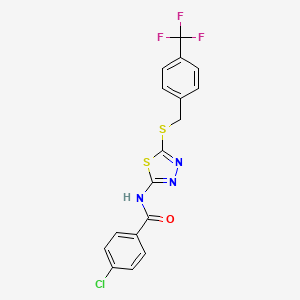
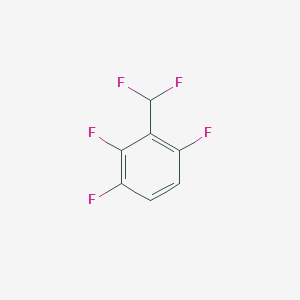

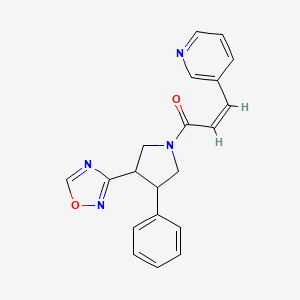
![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)

